An In-Depth Technical Guide to 4-Bromo-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets.[1][2] This versatile heterocyclic system is featured in numerous FDA-approved drugs, including potent kinase inhibitors like Pazopanib and Axitinib, which have revolutionized cancer therapy.[1] Within the vast chemical space of indazole derivatives, 4-Bromo-1H-indazole-3-carbaldehyde emerges as a uniquely valuable and highly strategic building block.
This guide provides an in-depth technical overview of 4-Bromo-1H-indazole-3-carbaldehyde, consolidating its physicochemical properties, synthetic routes, and chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate for the rational design and synthesis of novel therapeutic agents.
Core Physicochemical & Spectroscopic Profile
A comprehensive understanding of a building block's fundamental properties is critical for its effective use in synthesis, ensuring reproducibility and scalability.
Physicochemical Properties
4-Bromo-1H-indazole-3-carbaldehyde is typically a light yellow to brown solid at room temperature.[3] Its key identifying and physical properties are summarized in the table below. The presence of the bromine atom notably increases the molecule's lipophilicity, a factor that can be strategically utilized to modulate the pharmacokinetic properties of downstream drug candidates.[4]
| Property | Value | Source |
| IUPAC Name | 4-Bromo-1H-indazole-3-carbaldehyde | N/A |
| CAS Number | 885521-76-6 | [5] |
| Molecular Formula | C₈H₅BrN₂O | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Light yellow to brown solid | [3] |
| Storage | Store at 0-8 °C | [3] |
Handling & Storage Insights: From field experience, while the compound is moderately stable, it is best stored under refrigerated conditions (0-8 °C) to minimize potential degradation over time, particularly the slow oxidation of the aldehyde moiety.[3] For use in solution, solubility is highest in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Spectroscopic Signature
The structural features of 4-Bromo-1H-indazole-3-carbaldehyde give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is characterized by key signals: a downfield singlet for the aldehyde proton (CHO) typically above δ 10.0 ppm, a broad singlet for the indazole N-H proton (which may be exchangeable with D₂O), and distinct aromatic protons whose splitting patterns and chemical shifts are influenced by the bromine substituent.
-
¹³C NMR: The carbon spectrum will prominently feature the aldehyde carbonyl carbon resonance (around δ 185-190 ppm) and aromatic carbons, with the carbon atom bearing the bromine (C4) showing a characteristic shift.
-
IR Spectroscopy: The infrared spectrum provides clear diagnostic peaks. A strong carbonyl (C=O) stretch from the aldehyde will be observed around 1660-1670 cm⁻¹. Additionally, a broad N-H stretch will be present in the region of 3200-3300 cm⁻¹.[6]
Synthesis and Purification: A Validated Protocol
The most reliable and common method for synthesizing indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor.[6] This transformation provides a robust and scalable route to the desired product.
Synthetic Workflow: Nitrosation of 4-Bromoindole
The conversion of 4-bromoindole to 4-Bromo-1H-indazole-3-carbaldehyde proceeds via an acid-catalyzed reaction with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂). This method is advantageous due to its mild conditions and high yields.[6]
Caption: Synthesis workflow for 4-Bromo-1H-indazole-3-carbaldehyde.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures for similar substrates.[6]
-
Reagent Preparation: In a flask cooled to 0 °C, slowly add a 2N aqueous HCl solution (7 equivalents) to a solution of sodium nitrite (NaNO₂) (8 equivalents) in deionized water. Allow the mixture to stir for 10 minutes to generate the nitrosating agent.
-
Reaction Setup: In a separate three-neck flask equipped with a dropping funnel and thermometer, dissolve 4-bromoindole (1 equivalent) in dimethylformamide (DMF).
-
Addition: Slowly add the freshly prepared nitrosating agent solution to the indole solution at 0 °C using the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 20 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating to 50 °C may be required to drive the reaction to completion.[6]
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford the pure 4-Bromo-1H-indazole-3-carbaldehyde.
Causality Note: The use of a slight excess of acid and sodium nitrite ensures the complete conversion of the starting indole. The slow, controlled addition is critical to manage the exothermic nature of the nitrosation reaction and prevent the formation of undesired side products.
Chemical Reactivity and Synthetic Utility
4-Bromo-1H-indazole-3-carbaldehyde is a trifunctional synthetic intermediate. Its value lies in the orthogonal reactivity of the aldehyde, the N-H of the indazole ring, and the C4-bromo substituent, allowing for sequential and selective functionalization.
Caption: Key reaction pathways for 4-Bromo-1H-indazole-3-carbaldehyde.
Reactions at the Aldehyde (C3-CHO)
The aldehyde group is a versatile handle for introducing a wide array of functional groups, crucial for probing structure-activity relationships (SAR).
-
Reductive Amination: This is one of the most powerful reactions for library synthesis, allowing the introduction of diverse amine side chains to build 3-(aminomethyl)indazole derivatives.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for interacting with biological targets or for further amide coupling reactions.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These classic reactions enable the formation of C-C bonds, converting the aldehyde into various vinyl-indazole derivatives.
Reactions at the Indazole Nitrogen (N1-H)
The acidic N-H proton can be readily substituted, which is often a critical step in modulating the physicochemical properties and target engagement of the final compound.
-
N-Alkylation/Arylation: Standard alkylation with alkyl halides or Mitsunobu reactions can install alkyl groups. More advanced Buchwald-Hartwig or Chan-Lam couplings can be used to introduce aryl or heteroaryl substituents at the N1 position.
Reactions at the Bromine (C4-Br): Cross-Coupling
The C4-bromo substituent is arguably the most strategic functional group for late-stage diversification. It is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[7]
-
Suzuki-Miyaura Coupling: This reaction is the workhorse for installing new aryl or heteroaryl fragments at the C4 position.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging coupling partners.[8]
-
Buchwald-Hartwig Amination: This allows for the direct formation of a C-N bond, introducing primary or secondary amines at the C4 position.
-
Sonogashira Coupling: This provides access to 4-alkynylindazoles, which can be valuable pharmacophores or intermediates for further transformations.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The two nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
Derivatives of 4-Bromo-1H-indazole-3-carbaldehyde are instrumental in the synthesis of potent inhibitors for targets like p21-activated kinase 1 (PAK1), a key player in tumor progression.[10]
Caption: Inhibition of the PAK1 signaling pathway by an indazole derivative.
A general synthetic strategy to access such inhibitors often involves:
-
Reductive amination of the C3-aldehyde to install a key side chain.
-
N1-alkylation of the indazole ring to improve properties or fill a specific pocket.
-
Suzuki coupling at the C4-bromo position to introduce a large, often functionalized (hetero)aryl group that provides potency and selectivity.
This modular approach allows for the rapid generation of focused libraries to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
4-Bromo-1H-indazole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its trifunctional nature provides medicinal chemists with a powerful tool for molecular diversification, enabling the synthesis of complex and highly functionalized molecules. The well-defined reactivity of its aldehyde, N-H, and bromo groups allows for a logical and controlled approach to building libraries of compounds aimed at challenging biological targets, particularly in the realm of kinase inhibition. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
PubChem. 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
- Faria, J. V., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Medicinal Chemistry.
-
Mohammadi Ziarani, G., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Ferreira, L. G., et al. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available from: [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
- Yoshida, H., et al. (2007). Supporting Information for "A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH.
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]
-
SpectraBase. 4-Bromo-1H-imidazole. Available from: [Link]
-
Sunway Pharm Ltd. 4-Bromo-1H-indazole-3-carbaldehyde. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
- SAGE Publications Inc. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
- The Royal Society of Chemistry.
- ChemicalBook. 4-BROMO-3-(1H)INDAZOLE CARBOXALDEHYDE.
- BenchChem. Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles.
-
Soret, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- ChemicalBook.
- Taylor & Francis. Indazole – Knowledge and References.
-
PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available from: [Link]
- Sigma-Aldrich. 4-Bromo-1H-indazole 95.
- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-1H-indazole-3-carbaldehyde - CAS:885521-76-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
